Comprehensive Spectroscopic Characterization of 1-Methanesulfonylpyrrolidine-3-carboxylic Acid: A Technical Guide
Comprehensive Spectroscopic Characterization of 1-Methanesulfonylpyrrolidine-3-carboxylic Acid: A Technical Guide
Executive Summary
Pyrrolidine-3-carboxylic acid derivatives are pivotal building blocks in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to their favorable conformational properties and ability to act as rigid scaffolds[1]. The introduction of a methanesulfonyl (-SO₂CH₃) group at the N1 position significantly alters the electronic and steric landscape of the pyrrolidine ring. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and MS) of 1-Methanesulfonylpyrrolidine-3-carboxylic acid (CAS: 1342690-59-8)[2]. Designed for analytical scientists and drug development professionals, this guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure absolute data integrity.
Chemical Context & Molecular Properties
1-Methanesulfonylpyrrolidine-3-carboxylic acid (Molecular Formula: C₆H₁₁NO₄S) has a monoisotopic mass of 193.04088 Da[3]. The molecule exists as a racemate, though its specific enantiomers, such as the (3R)-isomer (CAS: 2165595-27-5), are also highly valuable in stereospecific drug design[4].
The structural core consists of a five-membered nitrogenous heterocycle. The strongly electron-withdrawing nature of the methanesulfonyl group deactivates the basicity of the pyrrolidine nitrogen, rehybridizing it toward an sp²-like character due to resonance with the sulfonyl oxygens. This electronic shift is the primary driver for the unique spectroscopic signatures observed in NMR and MS analyses.
Spectroscopic Data & Causality Analysis
A multi-modal approach combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) is required for unambiguous structural elucidation[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection: The polar nature of both the carboxylic acid and the sulfonamide group severely limits solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected not only for its superior solvating power but also because it strongly hydrogen-bonds with the carboxylic acid proton. This shifts the -COOH signal far downfield (~12.5 ppm), preventing it from broadening into the baseline or overlapping with the aliphatic pyrrolidine signals[1].
Causality in Chemical Shifts: The strong deshielding effect of the -SO₂CH₃ group pushes the adjacent C2 and C5 protons downfield (3.25–3.45 ppm). Unlike N-Boc derivatives which often exhibit complex rotameric line broadening at room temperature[1], the restricted rotation around the N-S bond is less pronounced, typically yielding sharp, well-resolved signals.
Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & J (Hz) | ¹³C Chemical Shift (ppm) | Causality / Assignment Notes |
| COOH | 12.50 | br s, 1H | 174.2 | Highly deshielded by carbonyl; stabilized by DMSO H-bonding. |
| C2 | 3.45, 3.35 | dd, m, 2H | 49.8 | Diastereotopic protons adjacent to the electron-withdrawing N-SO₂. |
| C5 | 3.25 | m, 2H | 47.5 | Adjacent to N; slightly more shielded than C2 due to distance from COOH. |
| C3 | 3.05 | m, 1H | 41.2 | Alpha to the carboxylic acid group. |
| S-CH₃ | 2.90 | s, 3H | 34.6 | Diagnostic intense singlet; deshielded by adjacent sulfonyl group. |
| C4 | 2.10, 1.95 | m, 2H | 27.8 | Aliphatic backbone; furthest from electron-withdrawing groups. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality in Technique: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric water produces a massive O-H stretch that masks the endogenous carboxylic acid O-H signal. ATR provides a solvent-free, non-destructive analysis that preserves the true solid-state hydrogen-bonding network.
Table 2: FT-IR (ATR) Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3200 - 2500 | Broad, Med | O-H (Carboxylic Acid) | Stretching (Extensive H-bonding) |
| 1715 | Strong | C=O (Carboxylic Acid) | Stretching |
| 1335 | Strong | S=O (Sulfonamide) | Asymmetric Stretching |
| 1155 | Strong | S=O (Sulfonamide) | Symmetric Stretching |
| 1110 | Medium | C-N (Pyrrolidine) | Stretching |
Mass Spectrometry (ESI-MS)
Causality in Ionization: Electrospray Ionization (ESI) is utilized due to the thermal lability and high polarity of the compound. Because the sulfonamide nitrogen is non-basic, protonation in positive mode primarily occurs at the carbonyl oxygen. Consequently, sodium adducts ([M+Na]⁺) are often as prominent as the protonated molecular ion ([M+H]⁺)[3].
Table 3: ESI-MS (Positive Mode) Peak Assignments
| m/z Value | Ion Type | Formula / Loss | Relative Abundance |
| 216.03 | [M+Na]⁺ | C₆H₁₁NO₄SNa⁺ | High (Due to low basicity of N) |
| 194.04 | [M+H]⁺ | C₆H₁₂NO₄S⁺ | High |
| 148.04 | Fragment | [M+H - HCOOH]⁺ | Medium |
| 114.05 | Fragment | [M+H - SO₂CH₃]⁺ | Medium |
| 68.05 | Fragment | Pyrrolidine Core | Low |
Data Visualization & Workflows
Caption: Multi-modal spectroscopic workflow for structural elucidation.
Caption: Proposed ESI-MS positive ion mode fragmentation pathway.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Each workflow contains built-in quality control (QC) checkpoints.
Protocol 1: High-Resolution NMR Acquisition
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Sample Preparation: Accurately weigh 10.0 mg of 1-Methanesulfonylpyrrolidine-3-carboxylic acid. Dissolve completely in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard[1].
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Homogenization & QC: Vortex the solution for 30 seconds.
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Validation Step: Visually inspect the NMR tube against a light source. The solution must be perfectly optically clear. Any undissolved particulate will distort the magnetic field homogeneity, leading to poor shimming and broadened line widths. Filter through a glass wool plug if necessary.
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Acquisition: Insert into a 400 MHz (or higher) spectrometer. Lock onto the DMSO deuterium signal, tune/match the probe, and shim the magnet (Z1-Z5).
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Validation Step: The TMS peak line width at half-height ( w1/2 ) must be ≤1.0 Hz. If broader, re-shim.
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Execution: Acquire 1D ¹H (16 scans, 10s relaxation delay to ensure accurate integration of the S-CH₃ vs. ring protons) and 1D ¹³C (1024 scans, with proton decoupling).
Protocol 2: ATR-FTIR Analysis
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Instrument Initialization: Power on the FT-IR spectrometer equipped with a diamond ATR accessory. Allow the source to stabilize for 30 minutes.
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Background Collection & QC: Clean the diamond crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
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Validation Step: The background spectrum must show a flat baseline with >95% transmittance and zero residual peaks from previous analytes. If ghost peaks exist, reclean the crystal.
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Sample Application: Place ~2 mg of the solid powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.
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Acquisition: Collect the sample spectrum (32 scans). Apply an ATR correction algorithm to account for depth-of-penetration variations at different wavelengths.
Protocol 3: LC-ESI-MS Profiling
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Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
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System Equilibration & QC: Flush the ESI source and TOF analyzer with the mobile phase.
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Validation Step: Inject a blank (solvent only). The extracted ion chromatograms (EIC) for m/z 194.04 and 216.03 must show signal-to-noise (S/N) < 3 to confirm no system carryover.
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Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data from m/z 50 to 500.
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Data Processing: Calculate the mass error of the[M+H]⁺ peak.
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Validation Step: The observed mass must be within ±5 ppm of the theoretical exact mass (194.04816 Da)[3] to confirm elemental composition.
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References
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Title: 1-methanesulfonylpyrrolidine-3-carboxylic acid (C6H11NO4S) Source: PubChemLite (University of Luxembourg) URL: [Link]
